3-Cyano-2,4,5-trifluoro-benzoyl fluoride
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Overview
Description
3-Cyano-2,4,5-trifluoro-benzoyl fluoride is an organic compound characterized by the presence of cyano, trifluoro, and benzoyl fluoride functional groups
Preparation Methods
The synthesis of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride typically involves multiple steps starting from 5-fluoro-1,3-xylene. The process includes:
Bichlorination: 5-fluoro-1,3-xylene is bichlorinated in the ring in the presence of a catalyst under ionic conditions to produce 2,4-dichloro-5-fluoro-1,3-dimethylbenzene.
Side Chain Chlorination: The resulting compound undergoes chlorination in the side chains under free-radical conditions to form 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene.
Hydrolysis: This intermediate is hydrolyzed to yield 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid.
Formylation: The acid is then converted to 2,4-dichloro-5-fluoro-3-formyl-benzoic acid.
Nitrile Formation: The aldehyde group is reacted to form 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid, which is then converted to the nitrile 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride.
Fluorine/Chlorine Exchange: Finally, the nitrile undergoes a fluorine/chlorine exchange to produce this compound
Chemical Reactions Analysis
3-Cyano-2,4,5-trifluoro-benzoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl fluoride group.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the trifluoro groups can undergo oxidation under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
3-Cyano-2,4,5-trifluoro-benzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trifluoro groups can enhance the compound’s stability and reactivity. The benzoyl fluoride group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
3-Cyano-2,4,5-trifluoro-benzoyl fluoride can be compared with other similar compounds, such as:
2,4-Dichloro-5-fluoro-3-cyanobenzoic acid: This compound shares similar functional groups but differs in its reactivity and applications.
3-Cyano-2,4,5-trifluorobenzoyl chloride: This compound is an intermediate in the synthesis of this compound and has distinct chemical properties.
2,4-Dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene: This compound is another intermediate in the synthesis process and has unique reactivity due to its multiple halogen groups
Properties
IUPAC Name |
3-cyano-2,4,5-trifluorobenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF4NO/c9-5-1-3(8(12)14)6(10)4(2-13)7(5)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHXHDXZVQIKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C#N)F)C(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572173 |
Source
|
Record name | 3-Cyano-2,4,5-trifluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214774-56-8 |
Source
|
Record name | 3-Cyano-2,4,5-trifluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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